molecular formula C12H11NO3S B11790962 Methyl 4-methoxy-3-(thiazol-4-yl)benzoate

Methyl 4-methoxy-3-(thiazol-4-yl)benzoate

Cat. No.: B11790962
M. Wt: 249.29 g/mol
InChI Key: VHWAGHPOOBQTKQ-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-(thiazol-4-yl)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-(thiazol-4-yl)benzoate typically involves the reaction of 4-methoxybenzoic acid with thiazole derivatives under specific conditions. One common method involves the esterification of 4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-methoxybenzoate. This intermediate is then reacted with thiazole derivatives under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-(thiazol-4-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methoxy-3-(thiazol-4-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-(thiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug

Uniqueness

Methyl 4-methoxy-3-(thiazol-4-yl)benzoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its methoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Biological Activity

Methyl 4-methoxy-3-(thiazol-4-yl)benzoate is a compound of significant interest due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12_{12}H11_{11}N1_{1}O3_{3}S
  • Molecular Weight : 251.29 g/mol
  • Functional Groups : Methoxy (-OCH3_3), thiazole ring, and benzoate ester.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans2064 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties . Studies show that it can inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for cell division.

In a study examining its effects on cancer cells, the compound exhibited the following IC50_{50} values:

Cell Line IC50_{50} (µM)
Melanoma5.2
Prostate Cancer8.7

Antioxidant Activity

The compound also displays antioxidant properties , which are vital in preventing oxidative stress-related diseases. The antioxidant activity was quantified using DPPH radical scavenging assays, where it showed significant scavenging ability compared to standard antioxidants like ascorbic acid.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It may modulate receptor activities that are crucial for cellular signaling pathways associated with growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives, including this compound, highlighted its superior antimicrobial properties compared to other derivatives in the same class .
  • Cancer Cell Proliferation : A recent investigation into the anticancer effects showed that treatment with this compound led to a significant reduction in cell viability in melanoma cells, suggesting potential for further development as an anticancer agent .

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 4-methoxy-3-(1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C12H11NO3S/c1-15-11-4-3-8(12(14)16-2)5-9(11)10-6-17-7-13-10/h3-7H,1-2H3

InChI Key

VHWAGHPOOBQTKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C2=CSC=N2

Origin of Product

United States

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